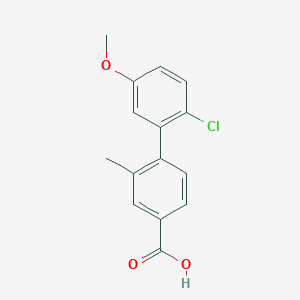
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% (2C5MPMB-95) is an aromatic compound that has been used in various scientific research applications. This compound has a unique structure that has made it useful for a variety of applications, including those in the fields of biochemistry, pharmacology, and drug development.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has many scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds, including drugs. It has also been used in the study of the mechanism of action of various compounds, including drugs. Additionally, it has been used in the study of the pharmacokinetics and pharmacodynamics of various compounds, including drugs.
Wirkmechanismus
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. By inhibiting the activity of COX-2, 2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has the potential to reduce inflammation and pain.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been shown to reduce inflammation, reduce pain, and reduce the production of prostaglandins. It has also been studied for its potential to reduce the risk of cardiovascular disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, it is easy to synthesize, and it is readily available. Additionally, it is a stable compound and can be stored for long periods of time without significant degradation. The main limitation of 2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% is its relatively low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has potential applications in the development of new drugs. It could be used to develop new COX-2 inhibitors, which could be used to treat inflammation and pain. Additionally, it could be used to develop new drugs for the treatment of cardiovascular disease and cancer. It could also be used to develop new compounds for use in biochemical and physiological studies. Finally, it could be used to develop new compounds for use in drug delivery systems.
Synthesemethoden
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenylacetaldehyde and 6-methylbenzoic acid in the presence of sodium hydroxide in aqueous solution. This reaction produces 2-(2-chloro-5-methoxyphenyl)-6-methylbenzoic acid. The second step involves the purification of the product by recrystallization from aqueous ethanol.
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-4-3-5-11(14(9)15(17)18)12-8-10(19-2)6-7-13(12)16/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIXKTOFZBHQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=CC(=C2)OC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691009 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-44-2 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid, 95%](/img/structure/B6406507.png)
![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406513.png)
![3-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406524.png)
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95%](/img/structure/B6406532.png)
![4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406533.png)
![4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406541.png)

![2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95%](/img/structure/B6406547.png)


![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-nitrobenzoic acid, 95%](/img/structure/B6406565.png)



